molecular formula C7H3BrF4O B8017526 2-Bromo-5-fluoro-3-(trifluoromethyl)phenol

2-Bromo-5-fluoro-3-(trifluoromethyl)phenol

Cat. No.: B8017526
M. Wt: 259.00 g/mol
InChI Key: DVYSUHZUJSNGJF-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-(trifluoromethyl)phenol typically involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and fluorine sources under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution can result in the formation of various substituted phenols.

Scientific Research Applications

2-Bromo-5-fluoro-3-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These substituents can enhance the compound’s lipophilicity, stability, and ability to interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoro-3-methylphenol: Similar structure but lacks the trifluoromethyl group.

    2-Bromo-5-chloro-3-(trifluoromethyl)phenol: Contains a chlorine atom instead of fluorine.

    2-Fluoro-5-bromo-3-(trifluoromethyl)phenol: Different positioning of the bromine and fluorine atoms.

Uniqueness

2-Bromo-5-fluoro-3-(trifluoromethyl)phenol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the phenol ring. This combination imparts distinctive chemical properties, such as increased lipophilicity, stability, and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-bromo-5-fluoro-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYSUHZUJSNGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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